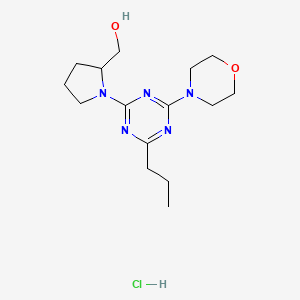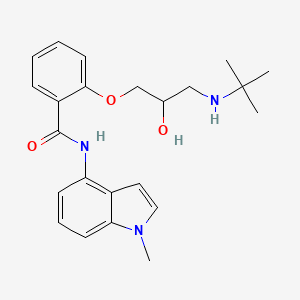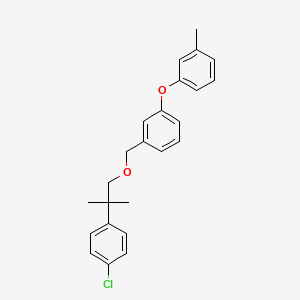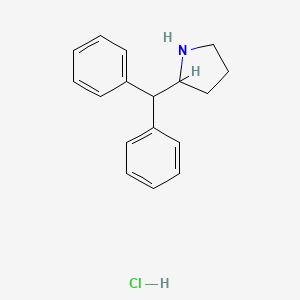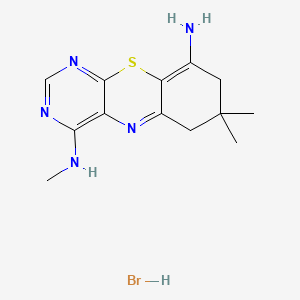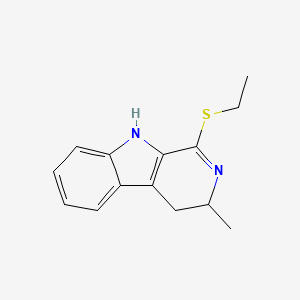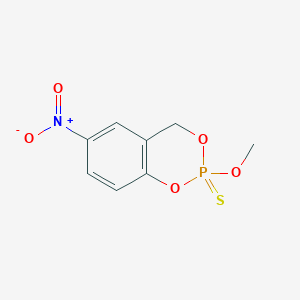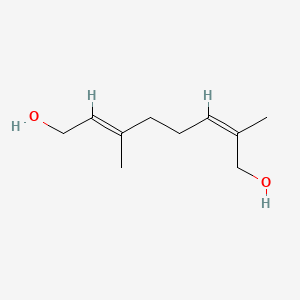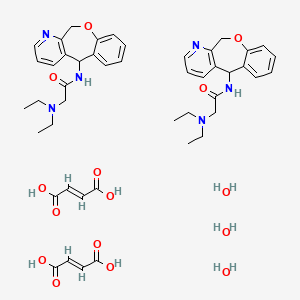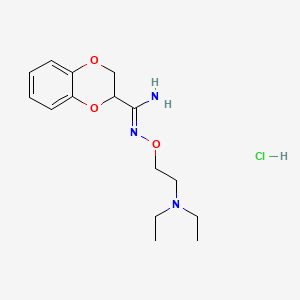
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-6-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spiro linkage, which connects two ring systems, and various functional groups that contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid
- 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-4-carboxylic acid
Uniqueness
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-6-carboxylic acid is unique due to its specific structural features, such as the position of the carboxylic acid group and the presence of both diethylamino and phenylamino groups. These features contribute to its distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
71799-71-8 |
|---|---|
Molecular Formula |
C31H26N2O5 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(3R)-2'-anilino-6'-(diethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C31H26N2O5/c1-3-33(4-2)22-12-14-24-28(18-22)37-27-15-11-21(32-20-8-6-5-7-9-20)17-26(27)31(24)25-16-19(29(34)35)10-13-23(25)30(36)38-31/h5-18,32H,3-4H2,1-2H3,(H,34,35)/t31-/m0/s1 |
InChI Key |
SLGCMUTWYFFJBH-HKBQPEDESA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=CC(=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


